3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine
Description
This quinazolinimine derivative features a 2-chlorobenzyl group at position 3, an isopropylsulfanyl substituent at position 2, and methoxy groups at positions 6 and 6.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-propan-2-ylsulfanylquinazolin-4-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S/c1-12(2)27-20-23-16-10-18(26-4)17(25-3)9-14(16)19(22)24(20)11-13-7-5-6-8-15(13)21/h5-10,12,22H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJIODRLDNFMEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=CC(=C(C=C2C(=N)N1CC3=CC=CC=C3Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine typically involves multi-step organic reactions
-
Step 1: Synthesis of Quinazolinimine Core
- Starting material: 2-aminobenzamide
- Reagents: Formic acid, acetic anhydride
- Conditions: Reflux at elevated temperatures
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine can undergo various chemical reactions, including:
-
Oxidation
- Reagents: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide)
- Conditions: Aqueous or organic solvents, mild heating
- Major Products: Sulfoxides, sulfones
-
Reduction
- Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
- Conditions: Anhydrous solvents, low temperatures
- Major Products: Amines, alcohols
-
Substitution
- Reagents: Nucleophiles (e.g., amines, thiols)
- Conditions: Organic solvents, room temperature to mild heating
- Major Products: Substituted quinazolinimines
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in organic solvents
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Amines or thiols in dichloromethane or ethanol
Scientific Research Applications
3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural differences among quinazolinimine derivatives lie in the sulfanyl and benzyl substituents:
Notes:
- *Estimated XLogP3 based on substituent contributions (isopropylsulfanyl: +1.8 vs. methylsulfanyl: +0.5).
- †Predicted values based on analogous structures.
Key Observations:
- Lipophilicity: The mesitylmethylsulfanyl group (XLogP3 6.6, ) increases hydrophobicity compared to the target’s isopropylsulfanyl (~5.5).
- Steric Effects : Isobutylsulfanyl () and mesitylmethylsulfanyl () introduce bulkier groups, which may hinder receptor binding but enhance metabolic stability.
- Benzyl Modifications : The 3-chloro-4-methoxybenzyl group () adds a methoxy moiety, altering electronic properties compared to the target’s 2-chlorobenzyl.
Commercial Availability
- (CAS 477848-72-9) are cataloged but marked as discontinued ().
- Methylsulfanyl derivatives () are available via Key Organics Ltd., suggesting easier accessibility for research .
Biological Activity
3-(2-Chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine, with the CAS number 860610-73-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 403.93 g/mol. Its unique structure includes a quinazolinimine core substituted with a chlorobenzyl group and an isopropylsulfanyl moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-propan-2-ylsulfanylquinazolin-4-imine |
| Molecular Formula | C20H22ClN3O2S |
| Molecular Weight | 403.93 g/mol |
| CAS Number | 860610-73-7 |
The biological activity of 3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to active or allosteric sites on target proteins, potentially leading to modulation of enzymatic activity or receptor signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity:
- Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines through apoptosis induction.
- Case studies have shown effectiveness against specific types of cancer, including breast and lung cancers.
-
Anti-inflammatory Properties:
- The compound has demonstrated potential in reducing inflammation markers in vitro.
- Animal models have shown decreased edema and inflammatory responses upon treatment.
-
Antimicrobial Effects:
- Some studies report activity against various bacterial strains, indicating potential as an antimicrobial agent.
Anticancer Study
A study conducted on the effects of this compound on breast cancer cells (MCF-7) revealed significant inhibition of cell growth. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.
Anti-inflammatory Study
In a controlled experiment involving induced paw edema in rats, administration of the compound resulted in a reduction in paw volume by approximately 30% compared to the control group after 24 hours.
Comparative Analysis with Similar Compounds
To understand its unique properties better, a comparison with structurally similar compounds was performed:
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| 3-(2-chlorobenzyl)-2-(methylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine | Anticancer | 25 |
| 3-(2-chlorobenzyl)-2-(ethylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine | Anticancer | 30 |
| 3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine | Anticancer | 15 |
Q & A
Q. Advanced: How can synthetic yields be optimized while minimizing side reactions?
Methodological Answer:
- Reaction Monitoring : Use HPLC or LC-MS to track intermediates and adjust stoichiometry dynamically.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity.
- Catalytic Systems : Employ Pd-catalyzed cross-coupling for precise substituent placement (e.g., Suzuki-Miyaura for aryl groups).
- Side Reaction Mitigation : Add scavengers (e.g., molecular sieves) to absorb byproducts like HCl or H₂O .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., δ 3.8–4.2 ppm for methoxy groups, δ 7.2–7.5 ppm for chlorobenzyl protons).
- HRMS : Validate molecular weight (expected m/z: ~463.12 [M+H]⁺).
- FT-IR : Identify imine (C=N, ~1600 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) functional groups.
- X-ray Crystallography : Resolve stereochemistry and confirm bicyclic core geometry .
Q. Advanced: How can overlapping spectral signals be resolved in complex derivatives?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Differentiate adjacent protons in crowded regions (e.g., quinazolinimine core vs. benzyl groups).
- Isotopic Labeling : Use ¹⁵N-labeled precursors to simplify nitrogen-associated signals.
- Dynamic NMR : Variable-temperature studies to separate signals from conformers.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and assign ambiguous peaks .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Kinase Inhibition Assays : Use ADP-Glo™ kinase assay to test inhibition of EGFR or VEGFR-2 (common quinazoline targets).
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains.
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to assess IC₅₀ values.
- Dose-Response Curves : 3–5 log concentrations to calculate EC₅₀/IC₅₀ .
Q. Advanced: How can target engagement and mechanism of action be elucidated?
Methodological Answer:
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD, kon/koff) to purified targets.
- CRISPR-Cas9 Knockouts : Validate target specificity by comparing activity in WT vs. knockout cell lines.
- Thermal Proteome Profiling (TPP) : Identify off-targets by detecting protein stability shifts upon compound treatment.
- Transcriptomics : RNA-seq to map pathway perturbations (e.g., apoptosis, angiogenesis) .
Basic: What are the key considerations for environmental impact assessments?
Methodological Answer:
- Biodegradation Tests : OECD 301F (ready biodegradability) in activated sludge.
- Ecotoxicology : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition (OECD 201).
- Soil Adsorption : Batch equilibrium method to determine Koc (organic carbon partition coefficient).
- Hydrolysis Studies : pH 5–9 buffers to assess stability under environmental conditions .
Q. Advanced: How can long-term ecological risks be modeled?
Methodological Answer:
- Fugacity Modeling : Predict compartmental distribution (air, water, soil) using EPI Suite or EQC models.
- Mesocosm Experiments : Simulate ecosystem-level impacts over 6–12 months.
- Multi-Generational Studies : Expose C. elegans or D. rerio across generations to detect epigenetic effects.
- QSPR Models : Correlate structural descriptors (e.g., logP, polar surface area) with ecotoxicity endpoints .
Basic: How do substituents influence the compound’s bioactivity?
Methodological Answer:
Q. Advanced: Can QSAR models predict optimal substituent combinations?
Methodological Answer:
- Descriptor Selection : Use Molinspiration or Dragon to compute 200+ descriptors (e.g., Moriguchi logP, TPSA).
- Machine Learning : Train random forest or SVM models on bioactivity datasets (IC50, EC50).
- 3D-QSAR (CoMFA/CoMSIA) : Align pharmacophores to steric/electrostatic fields for substituent optimization.
- Validation : Leave-one-out cross-validation (Q² > 0.5) and external test sets (R² > 0.6) .
Basic: How should conflicting data on biological activity be addressed?
Methodological Answer:
- Replicate Experiments : Repeat assays ≥3 times with independent compound batches.
- Standardize Protocols : Adopt OECD/CLSI guidelines for consistency.
- Control Validation : Include reference compounds (e.g., imatinib for kinase assays).
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models .
Q. Advanced: What statistical tools resolve contradictions in dose-response data?
Methodological Answer:
- Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values.
- ANCOVA : Compare regression slopes across datasets.
- Bayesian Hierarchical Modeling : Account for inter-study variability.
- Sensitivity Analysis : Identify outlier conditions (e.g., pH, temperature) .
Basic: What in vivo models are appropriate for pharmacokinetic studies?
Methodological Answer:
- Rodent Models : Sprague-Dawley rats for IV/PO dosing (collect plasma at 0.5, 1, 2, 4, 8h).
- Tissue Distribution : Autoradiography or LC-MS/MS in brain, liver, and kidneys.
- Metabolite Profiling : UPLC-QTOF-MS to identify phase I/II metabolites.
- PK Parameters : Calculate t₁/₂, Cmax, AUC using WinNonlin .
Q. Advanced: How can interspecies scaling improve translational relevance?
Methodological Answer:
- Allometric Scaling : Predict human CL/F and Vd from rodent/dog data.
- PBPK Modeling : Simulate organ-specific concentrations with GastroPlus or Simcyp.
- Humanized Liver Mice : Chimeric mice with human hepatocytes for metabolite prediction.
- Microdosing Trials : Phase 0 studies with ¹⁴C-labeled compound .
Basic: What stability-indicating methods are recommended for this compound?
Methodological Answer:
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH).
- HPLC-UV/PDA : Monitor degradation products (e.g., imine hydrolysis to amine).
- ICH Guidelines : Validate specificity, accuracy, and robustness per Q2(R1).
- Storage Conditions : -20°C under argon for long-term stability .
Q. Advanced: How can degradation pathways be mechanistically characterized?
Methodological Answer:
- LC-HRMS/MS : Fragment degradation products to propose structural modifications.
- Isotope-Labeling : Use ¹⁸O-H₂O to trace hydrolysis pathways.
- DFT Calculations : Predict susceptibility of functional groups (e.g., imine vs. sulfanyl).
- Accelerated Stability Studies : Apply Arrhenius equation to extrapolate shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
